ANT431

Description

Properties

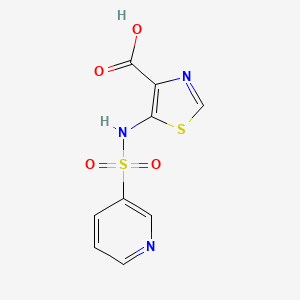

Molecular Formula |

C9H7N3O4S2 |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

5-(pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H7N3O4S2/c13-9(14)7-8(17-5-11-7)12-18(15,16)6-2-1-3-10-4-6/h1-5,12H,(H,13,14) |

InChI Key |

OLGRJQGVXXCIMN-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ANT431; ANT 431; ANT-431 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of ANT431 in Combating Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) producing metallo-β-lactamases (MBLs) represents a critical threat to global health. These enzymes effectively neutralize the last-resort carbapenem class of antibiotics, rendering them ineffective. This technical guide provides a comprehensive overview of ANT431, a novel, potent inhibitor of metallo-β-lactamases. This compound functions not as a promoter of resistance, but as a crucial partner to existing antibiotics, restoring their efficacy against some of the most challenging multidrug-resistant pathogens. This document details the mechanism of action of this compound, presents key quantitative data on its inhibitory and synergistic activity, outlines the experimental protocols used in its evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction: The Challenge of Metallo-β-Lactamases

Carbapenem resistance in Gram-negative bacteria is largely driven by the acquisition of carbapenemase enzymes, which hydrolyze and inactivate carbapenem antibiotics.[1][2][3] These enzymes are broadly classified into serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3] While inhibitors for SBLs have been successfully developed and are in clinical use, MBLs have remained a significant therapeutic challenge.[1][2][3] MBLs, such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM), are particularly concerning due to their rapid global dissemination and their ability to confer resistance to a wide range of β-lactam antibiotics.[1][2][3]

This compound: A Novel Metallo-β-Lactamase Inhibitor

This compound is a novel, small-molecule inhibitor specifically designed to target and inactivate MBLs.[1][2][3] Its primary function is to act as a potentiator for carbapenem antibiotics, such as meropenem (MEM), thereby restoring their bactericidal activity against MBL-producing CRE.[1][2][3]

Mechanism of Action

This compound acts as a competitive inhibitor of MBLs.[3] It binds to the active site of the enzyme, preventing the hydrolysis of the β-lactam ring of carbapenem antibiotics. This allows the carbapenem to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.

References

The Discovery and Development of ANT431: A Novel Metallo-β-Lactamase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant global health threat, largely driven by the production of carbapenemase enzymes that inactivate carbapenem antibiotics.[1][2] Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their broad-spectrum carbapenem-hydrolyzing capabilities and the lack of clinically available inhibitors.[1][3] In response to this urgent medical need, ANT431 was discovered as a novel MBL inhibitor that potentiates the activity of carbapenems, such as meropenem (MEM), against a wide range of MBL-producing CRE.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Rationale

The primary strategy behind the development of this compound was to identify a compound capable of specifically inhibiting MBLs, thereby restoring the efficacy of existing carbapenem antibiotics.[1] Infections caused by CRE are increasingly prevalent and represent a major challenge in clinical practice due to high rates of treatment failure.[1][2] While inhibitors for serine-β-lactamases (SBLs) exist, there is a critical gap in therapeutic options for MBL-producing pathogens.[1] this compound emerged from a discovery program aimed at identifying small molecules that could effectively inhibit a broad range of MBLs, particularly the New Delhi metallo-β-lactamase 1 (NDM-1), which has spread globally.[1][2]

Mechanism of Action

This compound functions as a specific, competitive inhibitor of MBLs.[1] These zinc-dependent enzymes are responsible for the hydrolysis and inactivation of carbapenem antibiotics in the periplasmic space of Gram-negative bacteria.[1][4] By binding to the active site of MBLs, this compound prevents the degradation of carbapenems, allowing them to exert their bactericidal activity on the bacterial cell wall.[1]

References

- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges of Carbapenem-Resistant Enterobacteriaceae in the Development of New β-Lactamase Inhibitors and Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ANT431: A Technical Guide to its Metallo-β-Lactamase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ANT431, a novel metallo-β-lactamase (MBL) inhibitor. The document details its target enzymes, binding affinities, and the experimental methodologies used for their determination. Visualizations of key biological pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's mechanism of action and characterization.

Core Concepts: Targeting Antibiotic Resistance

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant global health threat. This resistance is often mediated by carbapenemase enzymes, which inactivate carbapenem antibiotics. Metallo-β-lactamases (MBLs) are a critical class of these enzymes, utilizing zinc ions for their catalytic activity. This compound has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of carbapenem antibiotics such as meropenem against MBL-producing bacteria.[1][2]

Target Enzymes and Binding Affinity of this compound

This compound demonstrates potent inhibitory activity against several clinically relevant MBLs. Its binding affinity, represented by the inhibition constant (Ki), varies across different MBLs. The compound acts as a competitive inhibitor, directly competing with the substrate for the enzyme's active site.[1]

Table 1: Binding Affinity of this compound for Target Metallo-β-Lactamases

| Target Enzyme | Enzyme Class | This compound Ki (Inhibition Constant) |

| NDM-1 | B1 MBL | 290 nM[1] |

| VIM-2 | B1 MBL | 195 nM[1] |

| VIM-1 | B1 MBL | 14.6 µM[1] |

| IMP-1 | B1 MBL | 4.15 µM[1] |

Selectivity Profile

A crucial aspect of any therapeutic inhibitor is its selectivity for the intended target over host enzymes. This compound exhibits a favorable selectivity profile, showing no measurable inhibition of key human metalloenzymes at concentrations up to 200 µM.[1] This indicates a specific mechanism of action against bacterial MBLs without broad metalloenzyme inactivation.[1]

Table 2: Selectivity of this compound against Human Metalloenzymes

| Human Enzyme | Function | This compound Inhibition |

| Angiotensin-Converting Enzyme (ACE) | Blood pressure regulation | No measurable inhibition at 200 µM[1] |

| Glyoxalase II (GLY2) | Closest human homologue to MBLs | No measurable inhibition at 200 µM[1] |

Experimental Protocols

The following sections detail the methodologies for determining the binding affinity and selectivity of this compound.

Protocol 1: Determination of Inhibition Constant (Ki) for MBLs

This protocol outlines a general procedure for determining the Ki of this compound against MBLs like NDM-1 and VIM-2 using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin or imipenem.

1. Materials and Reagents:

- Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2)

- This compound stock solution (in DMSO)

- Substrate stock solution (e.g., Nitrocefin, Imipenem in appropriate buffer)

- Assay Buffer: 50 mM HEPES, pH 7.2, supplemented with 10 µM ZnSO₄, 50 µg/mL Bovine Serum Albumin (BSA), and 0.01% Triton X-100.[3]

- 96-well microtiter plates

- Spectrophotometer capable of kinetic measurements

2. Enzyme Inhibition Assay: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add a fixed concentration of the MBL enzyme to each well. c. Add the varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[4] d. Initiate the enzymatic reaction by adding a specific concentration of the substrate (e.g., nitrocefin to a final concentration of 60 µM).[4] e. Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis).[4]

3. Data Analysis (Dixon Plot): a. The initial reaction velocities (v) are determined from the linear phase of the absorbance curves. b. To determine the inhibition constant (Ki), the data is analyzed using a Dixon plot. This involves plotting the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) at multiple fixed substrate concentrations. c. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.

Protocol 2: Selectivity Assay against Human Metalloenzymes

This protocol describes a general method to assess the inhibitory activity of this compound against human metalloenzymes like ACE and GLY2.

1. Materials and Reagents:

- Purified human enzyme (e.g., ACE, GLY2)

- This compound stock solution

- Specific substrate for the human enzyme

- Appropriate assay buffer for the specific enzyme

- Detection system (e.g., spectrophotometer, fluorometer)

2. Inhibition Assay: a. The assay is performed in a similar manner to the MBL inhibition assay, with appropriate modifications for the specific human enzyme and its substrate. b. A high concentration of this compound (e.g., up to 200 µM) is incubated with the human enzyme.[1] c. The reaction is initiated by the addition of the substrate. d. Enzyme activity is measured and compared to a control without the inhibitor.

3. Data Analysis: a. The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound. b. "No measurable inhibition" indicates that the enzyme activity is not significantly reduced even at the highest concentration of this compound tested.

Visualizations

Signaling Pathway: Mechanism of β-Lactam Resistance and Inhibition

The following diagram illustrates the mechanism by which metallo-β-lactamases confer resistance to β-lactam antibiotics and how inhibitors like this compound counteract this process.

Caption: MBL-mediated antibiotic resistance and its inhibition by this compound.

Experimental Workflow: Determination of Binding Affinity (Ki)

The diagram below outlines the key steps involved in determining the inhibition constant (Ki) of this compound.

Caption: Workflow for the determination of the inhibition constant (Ki).

Logical Relationship: Competitive Inhibition

This diagram illustrates the principle of competitive inhibition, where this compound and the natural substrate compete for the active site of the metallo-β-lactamase.

Caption: Competitive inhibition of MBL by this compound.

References

- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming Carbapenem Resistance: A Technical Guide to the Metallo-β-Lactamase Inhibitor ANT431

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health, largely driven by the production of carbapenemase enzymes that inactivate carbapenem antibiotics.[1][2] Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their broad-spectrum hydrolytic activity against almost all β-lactam antibiotics.[3] This technical guide provides an in-depth overview of ANT431, a novel, potent inhibitor of MBLs, and its potential to restore the efficacy of carbapenems against resistant bacterial strains.

The Challenge of Metallo-β-Lactamases

MBLs, such as NDM-1, VIM, and IMP types, utilize zinc ions in their active site to hydrolyze the β-lactam ring of carbapenems, rendering them ineffective.[1][4] Unlike serine-β-lactamases, which are targeted by existing inhibitors like clavulanic acid and avibactam, there are currently no approved MBL inhibitors for clinical use, representing a critical unmet medical need.[2][3] The development of MBL inhibitors is therefore a key strategy in combating the growing crisis of antibiotic resistance.

This compound: Mechanism of Action

This compound is a pyridine-2-carboxylic acid derivative that acts as a competitive inhibitor of MBLs.[4] It is designed to bind to the active site of the MBL enzyme, preventing the hydrolysis of carbapenem antibiotics like meropenem (MEM).[1] This inhibition restores the antibacterial activity of the carbapenem against MBL-producing bacteria. The mechanism of action is specific to MBLs, with no significant inhibition of human metalloenzymes, indicating a favorable selectivity profile.[1]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated through in vitro enzyme inhibition assays, antimicrobial susceptibility testing, and in vivo animal models.

Table 1: Inhibition of Metallo-β-Lactamases by this compound

| Enzyme | Inhibition Constant (Ki) in µM |

| VIM-1 | 14.6 µM |

| IMP-1 | 4.15 µM |

| Data from Dixon analysis of MBL inhibition.[1] |

Table 2: Potentiation of Meropenem (MEM) Activity against MBL-producing E. coli

| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + this compound (8 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| NDM-1-positive E. coli IR3 | 32 | 4 | 8 |

| Data from in vivo murine thigh infection model.[1] |

Table 3: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

| Treatment Group | Bacterial Load (log10 CFU/thigh) at 9 hours |

| Vehicle Control | ~7.5 |

| Meropenem (MEM) alone | ~7.5 |

| This compound alone | ~7.5 |

| Meropenem + this compound | ~4.5 |

| Data against an NDM-1-positive clinical isolate of E. coli.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Enzyme Inhibition Assays

The inhibitory activity of this compound against purified MBLs was determined using spectrophotometric assays.

Methodology:

-

Reagents: Purified MBL enzymes (NDM-1, VIM-1, VIM-2, or IMP-1), meropenem as the substrate, this compound, and 50 mM HEPES buffer (pH 7.5) were used.[1]

-

Assay: Initial rates of meropenem hydrolysis by the MBL enzyme were measured in the presence of varying concentrations of this compound.[1] The change in absorbance was monitored spectrophotometrically.[1]

-

Analysis: The data was analyzed using a Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition.[1] For VIM-1, inhibitor concentrations ranged from 10 to 50 µM, and meropenem concentrations were varied (40, 90, 130, and 800 µM).[1]

Antimicrobial Susceptibility Testing

The ability of this compound to potentiate the activity of meropenem was assessed against a panel of MBL-producing clinical isolates.

Methodology:

-

Bacterial Strains: A panel of 94 MBL-positive Enterobacteriaceae clinical isolates was used.[1] These included Citrobacter freundii, Enterobacter cloacae, E. coli, and K. pneumoniae.[1]

-

MIC Determination: Minimum Inhibitory Concentrations (MICs) were determined by broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

-

Testing Conditions: The MIC of meropenem was determined in the absence and presence of fixed concentrations of this compound (e.g., 10 and 30 µg/ml).[1]

In Vivo Murine Thigh Infection Model

The in vivo efficacy of the meropenem-ANT431 combination was evaluated in a murine thigh infection model.

Methodology:

-

Animal Model: A neutropenic murine thigh infection model was used.[1]

-

Infection: Mice were infected with an NDM-1-positive clinical isolate of E. coli.[1]

-

Treatment: Treatment groups included vehicle control, meropenem alone, this compound alone, and the combination of meropenem and this compound.[1] Dosing was administered intravenously over a 9-hour period.[1]

-

Outcome Measurement: At the end of the treatment period, the bacterial load in the thigh tissue was quantified by counting colony-forming units (CFU).[1]

Selectivity and Preclinical Profile

A critical aspect of any new therapeutic agent is its selectivity and safety profile. This compound has demonstrated promising characteristics in preclinical evaluations.

-

Selectivity: this compound showed no measurable inhibition of human angiotensin-converting enzyme (ACE) or glyoxalase II (the closest human homologue to MBLs) at concentrations up to 200 µM.[1] This indicates good selectivity for bacterial MBLs over mammalian metalloenzymes.[1]

-

Cytotoxicity: No cytotoxicity was observed against the HepG2 human cell line at concentrations up to 100 µM.[1]

-

Physicochemical Properties: this compound is a low-molecular-weight compound with high solubility and good stability.[1]

Conclusion and Future Outlook

This compound has demonstrated significant potential as a metallo-β-lactamase inhibitor capable of restoring the activity of carbapenems against resistant Gram-negative bacteria. Its competitive mechanism of action, potentiation of meropenem activity in vitro and in vivo, and favorable preclinical safety profile make it a strong candidate for further development. While the current clinical development status of this compound is not publicly available, the data presented underscores the viability of this therapeutic approach. The development of MBL inhibitors like this compound is a crucial step forward in addressing the global challenge of antimicrobial resistance and ensuring the continued efficacy of our last-line antibiotics.

References

- 1. Antabio announces achievement of milestone in the development of its metallo-carbapenemase inhibitor in collaboration with the Wellcome Trust - Antabio [antabio.com]

- 2. antabio.com [antabio.com]

- 3. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labiotech.eu [labiotech.eu]

ANT431: A Novel Metallo-β-Lactamase Inhibitor for Combating NDM-1 Producing Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) expressing New Delhi metallo-β-lactamase-1 (NDM-1) represents a significant threat to public health. NDM-1 confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. The development of inhibitors that can neutralize NDM-1 and restore the efficacy of existing antibiotics is a critical area of research. This technical guide focuses on ANT431, a novel metallo-β-lactamase (MBL) inhibitor, and its effect on NDM-1 producing bacteria.

This compound: Chemical and Physicochemical Properties

This compound is a novel, highly water-soluble metallo-β-lactamase (MBL) inhibitor.[1] Its discovery provides a promising starting point for the development of a first-in-class MBL inhibitor-carbapenem combination therapy.[2][3] this compound is a derivative of pyridine-2-carboxylic acid and functions by specifically inhibiting MBL enzymes.[2] It exhibits favorable drug-like properties, including a low molecular weight, simple synthesis, high solubility, and good stability.[2]

Mechanism of Action and In Vitro Efficacy

This compound acts as a potent inhibitor of the NDM-1 enzyme.[2][4] It functions by directly binding to the active site of the MBL, thereby preventing the hydrolysis of carbapenem antibiotics.[2][5] This inhibitory action restores the antibacterial activity of carbapenems against NDM-1 producing strains.

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro efficacy of this compound against NDM-1 and other metallo-β-lactamases, as well as its ability to potentiate the activity of meropenem.

| Enzyme | Inhibition Constant (Ki) | Reference |

| NDM-1 | 290 nM | [2][4] |

| VIM-1 | 14.6 µM | [4] |

| VIM-2 | 195 nM | [2][4] |

| IMP-1 | 4.15 µM | [4] |

Table 1: Inhibitory Activity of this compound against Purified Metallo-β-Lactamases.

| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem MIC + this compound (30 µg/mL) (µg/mL) | Fold Decrease in MIC | Reference |

| E. coli expressing NDM-1 | >128 | 1 | 128 | [2] |

| E. coli expressing VIM-1 | 64 | 8 | 8 | [2] |

| E. coli expressing VIM-2 | 128 | 2 | 64 | [2] |

| E. coli expressing IMP-1 | 32 | 16 | 2 | [2] |

Table 2: Potentiation of Meropenem (MEM) Activity by this compound against E. coli Expressing MBLs.

This compound has demonstrated the ability to potentiate meropenem activity against a range of clinical isolates carrying various NDM variants, including NDM-1, -4, -5, -6, and -7.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of meropenem in the presence and absence of this compound is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

Protocol:

-

Prepare a series of twofold dilutions of meropenem in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

For potentiation assays, add a fixed concentration of this compound (e.g., 30 µg/mL) to each well containing the meropenem dilutions.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).

-

Incubate the microdilution plates at 37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay

The inhibitory activity of this compound against purified NDM-1 enzyme is assessed using a spectrophotometric assay with nitrocefin as the substrate.

Protocol:

-

Purify the NDM-1 enzyme.

-

In a microplate, incubate the purified NDM-1 enzyme with various concentrations of this compound in a suitable buffer.

-

Initiate the reaction by adding a solution of nitrocefin.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

-

Calculate the initial velocity of the reaction at each inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

In Vivo Efficacy

The in vivo efficacy of this compound in combination with meropenem has been evaluated in a murine thigh infection model using an NDM-1-positive clinical isolate of E. coli.[2]

Murine Thigh Infection Model

Protocol:

-

Induce neutropenia in mice through the administration of cyclophosphamide.

-

Inoculate the thigh muscle of the mice with a standardized suspension of an NDM-1 producing E. coli strain.

-

Administer meropenem alone or in combination with this compound subcutaneously at specified time points post-infection.

-

At a predetermined endpoint (e.g., 9 hours post-infection), euthanize the mice and homogenize the thigh tissue.

-

Determine the bacterial load in the thigh homogenates by plating serial dilutions on appropriate agar plates and counting the colony-forming units (CFU).

-

Assess the efficacy of the treatment by comparing the reduction in bacterial load between the different treatment groups.

In this model, the combination of this compound and meropenem demonstrated a significant reduction in bacterial burden compared to meropenem alone, restoring the efficacy of the carbapenem antibiotic.[2]

Visualizations

Caption: Experimental workflow for evaluating this compound's efficacy.

Caption: Mechanism of this compound action against NDM-1.

Conclusion

This compound is a promising novel metallo-β-lactamase inhibitor with potent activity against NDM-1. Its ability to restore the efficacy of meropenem against NDM-1 producing bacteria, demonstrated in both in vitro and in vivo models, highlights its potential as a valuable component of a future combination therapy. Further optimization of this chemical series could lead to the development of a first-in-class MBL inhibitor to address the urgent medical need posed by carbapenem-resistant Enterobacteriaceae.

References

- 1. This compound sodium|ANT 431;ANT-431 [dcchemicals.com]

- 2. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|ANT 431;ANT-431 [dcchemicals.com]

- 5. Novel metallo-β-lactamases inhibitors restore the susceptibility of carbapenems to New Delhi metallo-lactamase-1 (NDM-1)-harbouring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Spectrum of Activity for ANT431: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectrum of activity for ANT431, a novel metallo-β-lactamase (MBL) inhibitor. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide will cover the mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for the key studies conducted on this compound.

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health. A primary mechanism of resistance is the production of carbapenemases, including metallo-β-lactamases (MBLs) like NDM-1, VIM, and IMP. This compound has been identified as a potent inhibitor of several clinically relevant MBLs, demonstrating the ability to restore the efficacy of carbapenem antibiotics such as meropenem.

Mechanism of Action

This compound functions as a competitive inhibitor of class B metallo-β-lactamases.[1] It targets the active site of these enzymes, preventing the hydrolysis of carbapenem antibiotics. Kinetic analyses have demonstrated its inhibitory activity against key MBLs, including NDM-1, VIM-1, VIM-2, and IMP-1.[1]

In Vitro Activity

The in vitro efficacy of this compound has been evaluated through enzyme inhibition assays and antimicrobial susceptibility testing.

Enzyme Inhibition

Kinetic studies have quantified the inhibitory potency of this compound against various MBLs. The inhibitor constant (Ki) values, which indicate the concentration required to produce half-maximum inhibition, are summarized below.

| Enzyme | Ki (nM) |

| NDM-1 | 290 |

| VIM-2 | 195 |

| VIM-1 | 14,600 |

| IMP-1 | 4,150 |

| Table 1: Inhibitory Activity of this compound against Purified MBL Enzymes. [1] |

Antimicrobial Susceptibility Testing

The ability of this compound to potentiate the activity of meropenem was assessed against a panel of MBL-producing bacterial strains. Minimum Inhibitory Concentration (MIC) values for meropenem were determined in the presence and absence of a fixed concentration of this compound.

| Bacterial Strain | MBL Expressed | Meropenem MIC (μg/mL) | Meropenem + this compound (30 μg/mL) MIC (μg/mL) | Fold Decrease in MIC |

| E. coli BL21(DE3) | NDM-1 | 128 | 1 | 128 |

| E. coli BL21(DE3) | VIM-2 | 32 | 0.5 | 64 |

| E. coli BL21(DE3) | VIM-1 | 32 | 32 | 0 |

| E. coli BL21(DE3) | IMP-1 | 16 | 16 | 0 |

| Table 2: Potentiation of Meropenem Activity by this compound against Isogenic E. coli Strains. [1] |

Furthermore, the combination of meropenem and this compound was tested against a panel of 94 NDM- and VIM-producing clinical isolates. The addition of 30 μg/mL of this compound resulted in a reduction of the meropenem MIC to susceptible levels (≤2 μg/mL) in 72% of the MBL-positive isolates.[1]

In Vivo Efficacy

The in vivo activity of the meropenem-ANT431 combination was evaluated in a murine thigh infection model using an NDM-1-producing E. coli strain.

| Treatment Group | Bacterial Load (log10 CFU/thigh) at 24h |

| Vehicle Control | 8.5 |

| Meropenem (100 mg/kg) | 8.2 |

| This compound (50 mg/kg) | 8.4 |

| Meropenem (100 mg/kg) + this compound (50 mg/kg) | 5.1 |

| Table 3: In Vivo Efficacy of Meropenem and this compound Combination in a Murine Thigh Infection Model. |

Experimental Protocols

Enzyme Inhibition Assays

Protocol:

-

Enzyme Purification: Recombinant MBLs (NDM-1, VIM-1, VIM-2, and IMP-1) were expressed in E. coli and purified to homogeneity.

-

Assay Conditions: The inhibitory activity of this compound was determined by measuring the initial rates of imipenem hydrolysis at 30°C in a spectrophotometer at a wavelength of 297 nm.

-

Kinetic Analysis: Dixon plots were used to determine the inhibitor constants (Ki). This involves measuring the initial reaction velocity at various substrate and inhibitor concentrations.[1]

Antimicrobial Susceptibility Testing

Protocol:

-

Method: The broth microdilution method was used according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: Both isogenic E. coli strains expressing specific MBLs and a panel of 94 clinical isolates of MBL-producing Enterobacteriaceae were tested.

-

Test Conditions: MICs of meropenem were determined in the absence and presence of fixed concentrations of this compound (10 and 30 μg/mL). Plates were incubated at 37°C for 18-24 hours before reading.[1]

Murine Thigh Infection Model

Protocol:

-

Animal Model: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice were infected in the thigh muscle with an NDM-1-producing E. coli strain.

-

Treatment: Two hours post-infection, treatment was initiated with subcutaneous administration of meropenem (100 mg/kg), this compound (50 mg/kg), the combination, or a vehicle control.

-

Efficacy Endpoint: At 24 hours post-infection, mice were euthanized, and the thigh tissue was homogenized to determine the bacterial load (CFU/thigh).

Conclusion

This compound is a promising novel metallo-β-lactamase inhibitor with potent in vitro activity against key MBLs, particularly NDM-1 and VIM-2. It effectively restores the in vitro and in vivo efficacy of meropenem against MBL-producing Enterobacteriaceae. While this compound itself is a prototype molecule, it represents a significant step forward in the development of new therapeutic options to combat the growing threat of carbapenem-resistant infections. Further optimization of this chemical series may lead to the development of a clinical candidate.

References

Methodological & Application

Application Notes and Protocols for the Combined Use of ANT431 and Meropenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health. A primary mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze carbapenem antibiotics like meropenem, rendering them ineffective. ANT431 is a novel MBL inhibitor that, when used in combination with meropenem, has been shown to restore its activity against MBL-producing CRE. These application notes provide detailed protocols for researchers to evaluate the synergistic potential of this compound and meropenem in both in vitro and in vivo settings.

Mechanism of Action

Meropenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition disrupts peptidoglycan synthesis, leading to bacterial cell death. However, in resistant bacteria, MBLs, which are zinc-dependent enzymes, hydrolyze the β-lactam ring of meropenem, inactivating the antibiotic before it can reach its PBP target. This compound functions as a competitive inhibitor of MBLs. By binding to the MBL active site, it prevents the hydrolysis of meropenem, thereby restoring its antibacterial efficacy.

Data Presentation

The combination of this compound with meropenem significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem against a wide range of MBL-producing Enterobacteriaceae.

Table 1: Meropenem MIC Distribution Against MBL-Producing Enterobacteriaceae With and Without this compound[1]

| Meropenem MIC (µg/mL) | Meropenem Alone | Meropenem + 10 µg/mL this compound | Meropenem + 30 µg/mL this compound |

| MIC50 | 64 | 4 | 1 |

| MIC90 | >128 | 32 | 8 |

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively, for a panel of 94 MBL-producing clinical isolates.

Table 2: Potentiation of Meropenem Activity by this compound Against Engineered E. coli Strains Expressing Different MBLs[1]

| E. coli Strain Expressing | Meropenem MIC (µg/mL) | Meropenem + 30 µg/mL this compound MIC (µg/mL) | Fold Decrease in MIC |

| NDM-1 | 64 | 0.5 | 128 |

| VIM-1 | 32 | 32 | 1 |

| VIM-2 | 16 | 0.25 | 64 |

| IMP-1 | 8 | 4 | 2 |

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol outlines the checkerboard method to determine the synergy between this compound and meropenem.

Materials:

-

Meropenem powder

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

MBL-producing bacterial isolate

-

0.5 McFarland turbidity standard

-

Sterile tubes and pipettes

Procedure:

-

Preparation of Antibiotic Stock Solutions:

-

Prepare a stock solution of meropenem at a concentration of 1280 µg/mL in sterile deionized water.

-

Prepare a stock solution of this compound at a concentration of 320 µg/mL in sterile deionized water.

-

-

Preparation of Microtiter Plates:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

In the first column, add an additional 50 µL of the meropenem stock solution to the top well (row A). Perform serial 2-fold dilutions down the column by transferring 50 µL from each well to the one below it.

-

Similarly, in the top row, add an additional 50 µL of the this compound stock solution to the first well (column 1). Perform serial 2-fold dilutions across the row.

-

This will create a gradient of meropenem concentrations vertically and this compound concentrations horizontally.

-

-

Preparation of Bacterial Inoculum:

-

From an overnight culture, suspend the bacterial isolate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well of the microtiter plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading and Interpreting Results:

-

The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Determine the MIC of meropenem alone (from the column with no this compound) and this compound alone (from the row with no meropenem).

-

For each well showing no growth, the combination MICs are the concentrations of meropenem and this compound in that well.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each well with no growth using the following formula: FIC Index = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of this compound in combination / MIC of this compound alone)

-

The interaction is defined as:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

-

In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model

This protocol describes a standardized model to assess the in vivo efficacy of the meropenem-ANT431 combination.

Materials:

-

Female ICR (or similar strain) mice (6-8 weeks old)

-

Cyclophosphamide

-

MBL-producing bacterial isolate (e.g., E. coli expressing NDM-1)

-

Meropenem for injection

-

This compound for injection

-

Sterile saline

-

Tissue homogenizer

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection. This will induce neutropenia (<100 neutrophils/mm3).

-

-

Infection:

-

Culture the bacterial strain to mid-log phase and dilute in sterile saline to a concentration of approximately 107 CFU/mL.

-

Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one or both hind limbs.

-

-

Treatment:

-

Two hours post-infection, begin treatment.

-

Administer meropenem and this compound (alone and in combination) subcutaneously or intravenously at predetermined doses and schedules. A typical dosing schedule for meropenem in mice is every 2 hours due to its short half-life.

-

Include a vehicle control group (e.g., saline).

-

-

Endpoint Analysis:

-

At 24 hours post-infection, euthanize the mice.

-

Aseptically remove the thighs and homogenize them in a known volume of sterile saline.

-

Perform serial dilutions of the thigh homogenates and plate them on TSA plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

-

Calculate the bacterial load per thigh (log10 CFU/thigh).

-

-

Data Analysis:

-

Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in CFU.

-

A statistically significant reduction in the bacterial load in the combination therapy group compared to the monotherapy groups indicates in vivo synergy.

-

Conclusion

The combination of this compound and meropenem presents a promising strategy to combat infections caused by MBL-producing CRE. The protocols provided herein offer standardized methods for the preclinical evaluation of this combination therapy. Researchers are encouraged to adapt these protocols to their specific bacterial strains and research questions while adhering to appropriate laboratory safety and animal welfare guidelines.

Application Notes and Protocols for ANT431: In Vitro Evaluation

Introduction

ANT431 is a novel, selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, demonstrating potent anti-proliferative effects in various cancer cell lines. This document provides detailed protocols for in vitro studies designed to characterize the efficacy and mechanism of action of this compound. The following sections outline procedures for assessing cell viability, quantifying apoptosis, and analyzing key protein modulations within the PI3K/AKT/mTOR signaling cascade.

Hypothetical Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound is hypothesized to selectively bind to the p110α subunit of PI3K, inhibiting its kinase activity. This action prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of AKT and mTOR, key downstream effectors that promote cell growth, proliferation, and survival.

Designing In Vivo Experiments with ANT431: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANT431 is a novel, potent, and specific inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to carbapenem antibiotics in Gram-negative bacteria. Infections caused by carbapenem-resistant Enterobacteriaceae (CRE) are a major global health threat, and MBLs, such as New Delhi metallo-β-lactamase-1 (NDM-1), are key drivers of this resistance. This compound is designed for co-administration with a carbapenem antibiotic, such as meropenem, to restore its efficacy against MBL-producing CRE.[1][2] This document provides detailed application notes and protocols for designing and conducting preclinical in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound in combination with meropenem.

Mechanism of Action

This compound functions as a competitive inhibitor of MBLs.[1] By binding to the active site of the MBL enzyme, this compound prevents the hydrolysis of the β-lactam ring of carbapenem antibiotics. This restores the antibacterial activity of the carbapenem, allowing it to effectively inhibit bacterial cell wall synthesis and leading to bacterial cell death.[1][3] this compound has demonstrated good selectivity for bacterial MBLs over mammalian metalloenzymes.[1]

References

Application Notes and Protocols for Dual Bcl-2/Bcl-xL Inhibitors in Murine Models

A Note on Compound Identification: Initial searches for "ANT431" indicate its identity as a metallo-β-lactamase inhibitor.[1][2][3][4][5] The following application notes and protocols are provided for representative dual B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) inhibitors, such as Navitoclax (ABT-263), Pelcitoclax (APG-1252), and AZD0466, which are commonly used in preclinical murine models and align with the core requirements of the user's request for this class of compounds.

These guidelines are intended for researchers, scientists, and drug development professionals working with murine models to evaluate the efficacy and mechanism of action of dual Bcl-2/Bcl-xL inhibitors.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy.[6] Dual inhibitors that target both Bcl-2 and Bcl-xL can restore the natural process of programmed cell death in cancer cells.[6] This document provides detailed protocols for the dosage and administration of these inhibitors in murine models, along with methodologies for key efficacy studies.

Mechanism of Action: Restoring Apoptosis

Dual Bcl-2/Bcl-xL inhibitors function as BH3 mimetics. They bind to the BH3 domain-binding groove of anti-apoptotic Bcl-2 and Bcl-xL proteins with high affinity.[7] This competitive binding displaces pro-apoptotic "effector" proteins like Bax and Bak. Once liberated, Bax and Bak can oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade that culminates in the execution of apoptosis.[7][8]

References

- 1. Products | DC Chemicals [dcchemicals.com]

- 2. Other Targets | DC Chemicals [dcchemicals.com]

- 3. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dokumen.pub [dokumen.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dual inhibition of Bcl-2 and Bcl-xL strikingly enhances PI3K inhibition-induced apoptosis in human myeloid leukemia cells through a GSK3- and Bim-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell-Based Assays to Determine ANT431 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANT431 is a novel metallo-β-lactamase (MBL) inhibitor developed to combat antibiotic resistance in carbapenem-resistant Enterobacteriaceae (CRE).[1][2] MBLs are enzymes produced by bacteria that hydrolyze and inactivate carbapenem antibiotics, a class of β-lactam antibiotics often used as a last resort for treating severe bacterial infections.[1][2][3][4][5] this compound acts by inhibiting MBLs, thereby protecting carbapenem antibiotics from degradation and restoring their efficacy against resistant bacterial strains.[1][2] Notably, this compound has demonstrated potent inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1] Preclinical data has shown that this compound is selective for bacterial MBLs with no significant inhibition of mammalian metalloenzymes and no cytotoxicity observed at concentrations up to 100 μM in HepG2 human cells.[1]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound in combination with a carbapenem antibiotic, such as meropenem (MEM). The described assays are fundamental for determining the potentiation of antibiotic activity, assessing the impact on bacterial growth, and confirming the safety profile in mammalian cells.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of metallo-β-lactamase enzymes. In carbapenem-resistant bacteria, MBLs are located in the periplasmic space where they intercept and hydrolyze β-lactam antibiotics that have penetrated the bacterial outer membrane. This enzymatic degradation renders the antibiotic ineffective before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This compound is designed to also enter the periplasmic space and bind to the active site of MBLs, preventing them from hydrolyzing carbapenem antibiotics. This allows the carbapenem to remain intact and inhibit the PBPs, leading to bacterial cell death.

Data Presentation

Table 1: In Vitro Efficacy of Meropenem in Combination with this compound against Carbapenemase-Producing Enterobacteriaceae

| Bacterial Strain | Carbapenemase Gene | Meropenem MIC (μg/mL) | Meropenem + this compound (8 μg/mL) MIC (μg/mL) | MIC Fold Reduction |

| E. coli NDM-1 | blaNDM-1 | 32 | 0.25 | 128 |

| K. pneumoniae NDM-4 | blaNDM-4 | 64 | 0.5 | 128 |

| K. pneumoniae VIM-1 | blaVIM-1 | 16 | 4 | 4 |

| E. cloacae VIM-2 | blaVIM-2 | 32 | 0.5 | 64 |

| K. pneumoniae KPC-2 | blaKPC-2 | 16 | 16 | 1 |

| E. coli (ATCC 25922) | None | 0.03 | 0.03 | 1 |

This table presents example data for illustrative purposes.

Table 2: Cytotoxicity of this compound on a Human Cell Line

| Compound | Concentration (μM) | Cell Viability (%) (Mean ± SD) |

| Untreated Control | 0 | 100 ± 4.2 |

| This compound | 10 | 98.7 ± 5.1 |

| This compound | 50 | 97.2 ± 4.8 |

| This compound | 100 | 95.5 ± 6.3 |

| Doxorubicin (Positive Control) | 10 | 15.3 ± 2.9 |

This table presents example data for illustrative purposes. Cell line: HepG2.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The checkerboard format is used to assess the synergistic effect of this compound and meropenem.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Meropenem (MEM) stock solution

-

This compound stock solution

-

Bacterial strains (e.g., NDM-1 producing E. coli)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). d. Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

Plate Preparation (Checkerboard Assay): a. Prepare two sets of 96-well plates: one for meropenem alone and one for the combination of meropenem and this compound. b. For the meropenem-only plate, perform a 2-fold serial dilution of meropenem in CAMHB across the plate. c. For the combination plate, first, add this compound to each well at a fixed concentration (e.g., 8 μg/mL). Then, perform a 2-fold serial dilution of meropenem across the plate. d. Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria) on each plate.

-

Inoculation: a. Inoculate each well (except the sterility control) with the prepared bacterial inoculum. The final volume in each well should be 100 μL.

-

Incubation: a. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Data Analysis: a. Compare the MIC of meropenem alone to the MIC of meropenem in the presence of this compound to determine the fold reduction. b. The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify synergy: FICI = (MIC of MEM in combination / MIC of MEM alone) + (Concentration of this compound in combination / MIC of this compound alone). A FICI of ≤ 0.5 is considered synergistic.[6][7][8]

Protocol 2: Bacterial Growth Curve Assay

This assay monitors the effect of this compound and meropenem on bacterial growth kinetics over time.

Materials:

-

Culture tubes or flasks

-

CAMHB

-

Meropenem and this compound stock solutions

-

Overnight culture of the test bacterium

-

Shaking incubator (37°C)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: a. Prepare an overnight culture of the test bacterium in CAMHB. b. Dilute the overnight culture into fresh CAMHB to an OD600 of approximately 0.05-0.1.

-

Treatment Groups: a. Prepare culture tubes or flasks for each condition: i. Growth control (no treatment) ii. Meropenem alone (at a sub-inhibitory concentration) iii. This compound alone (at the concentration used for potentiation) iv. Meropenem + this compound

-

Incubation and Measurement: a. Incubate the cultures at 37°C with shaking. b. At regular time intervals (e.g., every 60 minutes for 8-24 hours), withdraw a sample from each culture and measure the OD600.[9][10][11]

-

Data Analysis: a. Plot the OD600 values against time for each condition to generate growth curves. b. Compare the growth curves to assess the impact of the combination treatment on the lag, exponential, and stationary phases of bacterial growth.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of this compound to mammalian cells.[5][12][13]

Materials:

-

Human cell line (e.g., HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. c. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. d. Incubate the plate for 24-48 hours.

-

MTT Addition and Incubation: a. Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: a. Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently shake the plate to ensure complete dissolution. c. Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. b. Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.

Protocol 4: Metallo-β-Lactamase Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on MBL activity using bacterial cell lysates and a chromogenic substrate, nitrocefin.

Materials:

-

Culture of MBL-producing bacteria

-

Lysis buffer (e.g., PBS with lysozyme and DNase)

-

Sonication equipment

-

Centrifuge

-

Nitrocefin stock solution

-

This compound stock solution

-

96-well plate

-

Microplate reader capable of kinetic measurements

Procedure:

-

Preparation of Bacterial Lysate: a. Grow a culture of MBL-producing bacteria to the mid-log phase. b. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the periplasmic and cytoplasmic proteins, including MBLs.

-

Assay Setup: a. In a 96-well plate, add the bacterial lysate to each well. b. Add serial dilutions of this compound to the wells. Include a control with no inhibitor. c. Pre-incubate the plate at room temperature for 10-15 minutes.

-

Enzymatic Reaction and Measurement: a. Prepare a working solution of nitrocefin in an appropriate buffer (e.g., PBS). b. To initiate the reaction, add the nitrocefin solution to each well. c. Immediately place the plate in a microplate reader and measure the change in absorbance at 482-490 nm over time.[1][4][14] The hydrolysis of the yellow nitrocefin results in a red product.[1][14]

-

Data Analysis: a. Determine the initial reaction velocity (rate of absorbance change) for each concentration of this compound. b. Calculate the percentage of MBL inhibition for each concentration relative to the no-inhibitor control. c. Plot the percent inhibition against the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

- 1. toku-e.com [toku-e.com]

- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. assaygenie.com [assaygenie.com]

- 4. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for ANT431

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANT431 is a novel, potent, and specific inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, in Gram-negative bacteria. By inhibiting MBLs, this compound can restore the efficacy of antibiotics like meropenem against multidrug-resistant bacterial strains.[1] These application notes provide essential guidelines for the handling, storage, and use of this compound in a laboratory setting, along with detailed protocols for key in vitro and in vivo experiments.

Physicochemical Properties and Handling

This compound is a highly water-soluble compound with good stability, making it suitable for various experimental applications.[1]

Storage and Stability:

| Form | Storage Condition | Stability |

| Solid | Room temperature | Stable |

| Solution | Refer to Certificate of Analysis for specific recommendations | Varies with solvent and storage conditions |

Solution Preparation:

The sodium salt of this compound has a high solubility of 30 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.[1] For experimental use, it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C to minimize degradation. The specific solvent and storage conditions should be validated for long-term stability if required.

Safety Precautions:

While specific safety data for this compound is not extensively published, general laboratory safety precautions should be followed. Studies have shown no cytotoxicity of this compound up to 100 μM against the HepG2 human cell line.[1] However, as with any chemical compound, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling the compound. Work in a well-ventilated area. In case of contact with eyes or skin, rinse thoroughly with water.

Mechanism of Action

This compound functions as a competitive inhibitor of metallo-β-lactamases.[1] It binds to the active site of the MBL enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics like meropenem. This allows the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis. This compound has demonstrated good selectivity for bacterial MBLs over mammalian metalloenzymes.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified against several clinically relevant metallo-β-lactamases.

Table 1: Inhibitory Activity of this compound against Purified MBL Enzymes

| Enzyme | Ki (nM) |

| NDM-1 | 290 |

| VIM-1 | 14,600 |

| VIM-2 | 195 |

| IMP-1 | 4,150 |

Data sourced from a study on the discovery of this compound.[1]

Table 2: Potentiation of Meropenem (MEM) Activity by this compound against E. coli Expressing MBLs

| MBL Expressed | MEM MIC (µg/mL) | MEM + this compound (8 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| NDM-1 | 32 | 4 | 8 |

| VIM-1 | >128 | >128 | No potentiation |

| VIM-2 | 64 | 4 | 16 |

| IMP-1 | 128 | 64 | 2 |

Data represents typical results and may vary based on experimental conditions.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This assay determines the ability of this compound to potentiate the activity of a β-lactam antibiotic (e.g., meropenem) against an MBL-producing bacterial strain.

Materials:

-

MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Meropenem stock solution

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Inoculate a single colony into CAMHB and grow to the mid-logarithmic phase.

-

Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Plate Preparation:

-

Prepare serial two-fold dilutions of meropenem in CAMHB in the 96-well plates.

-

In a parallel set of plates, prepare the same serial dilutions of meropenem, but also add a fixed, sub-inhibitory concentration of this compound (e.g., 8 µg/mL) to each well.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control (no antibiotic or this compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for bacterial growth.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Compare the MIC of meropenem alone to the MIC of meropenem in the presence of this compound to determine the potentiation effect.

-

Metallo-β-Lactamase Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on a purified MBL enzyme.

Materials:

-

Purified MBL enzyme (e.g., NDM-1)

-

Chromogenic β-lactam substrate (e.g., nitrocefin or CENTA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

This compound stock solution

-

Microplate reader capable of kinetic measurements

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Add the purified MBL enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

-

Initiate Reaction and Measure:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 492 nm for CENTA hydrolysis) over time in a kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates of hydrolysis) for each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk, or Dixon plots).[1]

-

In Vivo Efficacy - Murine Thigh Infection Model

This model assesses the ability of this compound to restore the efficacy of a β-lactam antibiotic in a live animal model of infection.

Materials:

-

Female ICR mice (or other suitable strain)

-

Cyclophosphamide

-

MBL-producing bacterial strain

-

Meropenem for injection

-

This compound for injection

-

Sterile saline

-

Tissue homogenizer

Procedure:

-

Induction of Neutropenia:

-

Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A typical regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

-

-

Infection:

-

Prepare an inoculum of the MBL-producing bacterial strain in sterile saline.

-

Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), begin treatment.

-

Administer the treatments (e.g., intravenously or subcutaneously) according to the experimental design. Treatment groups typically include a vehicle control, meropenem alone, this compound alone, and the combination of meropenem and this compound.

-

Dosing intervals may need to be adjusted based on the pharmacokinetics of the compounds in mice. For meropenem, which has a short half-life in mice, a 2-hour dosing interval may be necessary.[1]

-

-

Determination of Bacterial Load:

-

At the end of the treatment period (e.g., 9 hours post-infection), euthanize the mice.

-

Aseptically remove the thigh muscle and homogenize it in a known volume of sterile saline.

-

Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

-

-

Data Analysis:

-

Compare the bacterial loads in the thighs of the different treatment groups to assess the in vivo efficacy of the combination therapy. A significant reduction in CFU in the combination group compared to the single-agent groups indicates in vivo potentiation.

-

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound is a promising metallo-β-lactamase inhibitor with the potential to address the growing threat of carbapenem-resistant Gram-negative bacterial infections. These guidelines and protocols are intended to facilitate further research and development of this and similar compounds. For any specific applications or troubleshooting, it is recommended to consult the relevant scientific literature and the product's Certificate of Analysis.

References

Application Notes and Protocols: ANT431 in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANT431 is a novel, potent inhibitor of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems.[1][2] Infections driven by carbapenem-resistant Enterobacteriaceae (CRE) that produce MBLs, such as New Delhi metallo-β-lactamase (NDM-1), represent a significant global health threat with limited therapeutic options.[1][2] this compound acts by competitively inhibiting MBLs, thereby protecting carbapenem antibiotics from enzymatic degradation and restoring their efficacy against resistant bacterial strains.[2] These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in microbiology research and drug development.

Data Presentation

In Vitro Inhibitory Activity of this compound against Purified Metallo-β-Lactamases

The inhibitory potential of this compound against key clinically relevant MBLs was determined using enzymatic assays. The inhibition constant (Kᵢ) serves as a measure of the inhibitor's potency, with lower values indicating stronger inhibition.

| Metallo-β-Lactamase | This compound Kᵢ (nM) |

| NDM-1 | 290 |

| VIM-1 | 14,600 |

| VIM-2 | 195 |

| IMP-1 | 4,150 |

Data sourced from Everett et al., 2018.[2]

Potentiation of Meropenem Activity by this compound against MBL-producing E. coli

The synergistic effect of this compound in combination with the carbapenem antibiotic meropenem was evaluated by determining the Minimum Inhibitory Concentration (MIC) of meropenem in the presence and absence of a fixed concentration of this compound. A significant reduction in the MIC of meropenem indicates the potentiation of its antibacterial activity.

| E. coli Strain Expressing | Meropenem MIC (µg/mL) | Meropenem + this compound (30 µg/mL) MIC (µg/mL) | Fold-Decrease in MIC |

| NDM-1 | 128 | 1 | 128 |

| VIM-1 | 128 | 128 | 1 |

| VIM-2 | 64 | 1 | 64 |

| IMP-1 | 32 | 32 | 1 |

Data sourced from Everett et al., 2018.[2]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound action in overcoming carbapenem resistance.

Experimental Workflow Diagrams

Caption: Workflow for determining antibiotic synergy using a checkerboard assay.

References

- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing ANT431 Synergy with Beta-Lactams

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for evaluating the synergistic potential of ANT431, a novel antibiotic potentiator, in combination with beta-lactam antibiotics. The following protocols and application notes are designed to guide researchers in accurately quantifying and interpreting the synergistic interactions, ultimately aiding in the pre-clinical and clinical development of this combination therapy.

Introduction

The increasing prevalence of antibiotic resistance necessitates the development of new therapeutic strategies. One promising approach is the use of combination therapy, where a potentiator agent enhances the efficacy of an existing antibiotic. This compound is a novel compound designed to act in synergy with beta-lactam antibiotics, a widely used class of drugs that are often rendered ineffective by bacterial resistance mechanisms, primarily the production of beta-lactamase enzymes.[1][2] This document outlines key in vitro and in vivo methods to rigorously assess the synergistic relationship between this compound and various beta-lactams.

Key In Vitro Synergy Assessment Methods

Two primary in vitro methods are recommended for quantifying the synergy between this compound and beta-lactams: the checkerboard assay and the time-kill assay. These methods provide quantitative data on the inhibitory and bactericidal activity of the drug combination.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[3][4][5]

-

Preparation of Reagents and Bacterial Inoculum:

-

Prepare stock solutions of this compound and the selected beta-lactam antibiotic in an appropriate solvent.

-

Culture the bacterial strain of interest overnight on a suitable agar medium.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in Mueller-Hinton Broth (MHB). This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

-

-

Plate Setup:

-

Use a 96-well microtiter plate.

-

Along the x-axis (e.g., columns 1-10), prepare serial two-fold dilutions of the beta-lactam antibiotic.

-

Along the y-axis (e.g., rows A-G), prepare serial two-fold dilutions of this compound.

-

The resulting checkerboard will contain various combinations of the two agents.[5]

-

Include control wells:

-

Row H: Serial dilutions of the beta-lactam alone to determine its Minimum Inhibitory Concentration (MIC).

-

Column 11: Serial dilutions of this compound alone to determine its MIC.

-

A well with no antibiotics for growth control.

-

A well with sterile broth for sterility control.

-

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Data Analysis and Interpretation:

-

After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells showing no growth:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)

-

-

Calculate the FIC Index (FICI) for each combination:

-

Interpret the FICI values as shown in the table below.[7][9][10]

-

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive |

| > 1.0 to < 4.0 | Indifference |

| ≥ 4.0 | Antagonism |

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay

Time-kill assays provide information on the rate of bacterial killing over time and can confirm the bactericidal or bacteriostatic nature of the synergistic interaction.[11][12]

-

Preparation:

-

Prepare bacterial cultures to the mid-logarithmic growth phase (approximately 10⁶ CFU/mL) in MHB.

-

Prepare solutions of this compound and the beta-lactam antibiotic at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, and synergistic concentrations).

-

-

Experimental Setup:

-

Set up flasks or tubes containing:

-

Growth control (no drug)

-

This compound alone

-

Beta-lactam alone

-

The combination of this compound and the beta-lactam.

-

-

Inoculate each flask with the prepared bacterial culture.

-

-

Sampling and Plating:

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[13]

-

| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (this compound alone) | Log₁₀ CFU/mL (Beta-lactam alone) | Log₁₀ CFU/mL (Combination) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.5 | 6.2 | 5.8 | 5.0 |

| 4 | 7.2 | 6.5 | 5.5 | 4.1 |

| 6 | 8.0 | 7.0 | 5.2 | 3.2 |

| 8 | 8.5 | 7.5 | 5.0 | < 2.0 |

| 24 | 9.0 | 8.0 | 4.5 | < 2.0 |

Caption: Example data from a time-kill assay showing synergistic activity.

Caption: Workflow for the time-kill synergy assay.

In Vivo Assessment of Synergy